2-Bromo-N-(P-toluenesulfonyl)pyrrole 2-Bromo-N-(P-toluenesulfonyl)pyrrole
Brand Name: Vulcanchem
CAS No.: 290306-56-8
VCID: VC2339560
InChI: InChI=1S/C11H10BrNO2S/c1-9-4-6-10(7-5-9)16(14,15)13-8-2-3-11(13)12/h2-8H,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br
Molecular Formula: C11H10BrNO2S
Molecular Weight: 300.17 g/mol

2-Bromo-N-(P-toluenesulfonyl)pyrrole

CAS No.: 290306-56-8

Cat. No.: VC2339560

Molecular Formula: C11H10BrNO2S

Molecular Weight: 300.17 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-N-(P-toluenesulfonyl)pyrrole - 290306-56-8

Specification

CAS No. 290306-56-8
Molecular Formula C11H10BrNO2S
Molecular Weight 300.17 g/mol
IUPAC Name 2-bromo-1-(4-methylphenyl)sulfonylpyrrole
Standard InChI InChI=1S/C11H10BrNO2S/c1-9-4-6-10(7-5-9)16(14,15)13-8-2-3-11(13)12/h2-8H,1H3
Standard InChI Key DEGWOQDAQOPOEW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br

Introduction

Chemical Structure and Properties

Structural Characteristics

2-Bromo-N-(P-toluenesulfonyl)pyrrole consists of a pyrrole ring with a bromine atom at the 2-position and a p-toluenesulfonyl group attached to the nitrogen atom. The molecular structure can be represented by the following identifiers:

PropertyValue
Standard InChIInChI=1S/C11H10BrNO2S/c1-9-4-6-10(7-5-9)16(14,15)13-8-2-3-11(13)12/h2-8H,1H3
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br
PubChem Compound3849194

The compound crystallizes in a columnar structure consisting of interdigitated C—H⋯O doubly bonded chains. These columns pack in a herring-bone fashion and are linked through additional weak hydrogen bonding . Interestingly, the structure is very nearly isomorphous to one in which the bromo substituent on the pyrrole ring is replaced by a chloromethyl group, despite the difference in size, shape, and interactions involving these substituents .

Physical Properties

2-Bromo-N-(P-toluenesulfonyl)pyrrole exhibits the following physical properties:

PropertyValueSource
Physical appearanceWhite crystalline solid
Melting point105-106 °C (literature: 102-105 °C)
Boiling point426.9±47.0 °C (Predicted)
Density1.53±0.1 g/cm³ (Predicted)
pKa-11.62±0.70 (Predicted)

Synthesis Methods

Optimized Synthesis Method

Knight et al. developed a reproducible synthesis method that yields 2-Bromo-N-(P-toluenesulfonyl)pyrrole in 80% yield . The synthesis involves two main steps:

  • Regioselective bromination of pyrrole at the 2-position using 1,3-dibromo-5,5-dimethylhydantoin in the presence of azobisisobutyronitrile (AIBN) at -78°C.

  • Protection of the nitrogen with a p-toluenesulfonyl group using p-toluenesulfonyl chloride and sodium hydride.

The detailed reaction scheme can be represented as:

Step 1: Pyrrole + 1,3-Dibromo-5,5-dimethylhydantoin → 2-Bromopyrrole (with AIBN, THF, -78°C)
Step 2: 2-Bromopyrrole + TsCl + NaH → 2-Bromo-N-(P-toluenesulfonyl)pyrrole

Increasing the equivalents of p-toluenesulfonyl chloride from 1.1 to 2.0 and the equivalents of sodium hydride from 1.5 to 3.0 provides reproducible yields of 80% . The resulting gray crystalline solid is sufficiently pure for use in subsequent reactions. Recrystallization from isopropyl alcohol provides pure material as white crystals with a melting point of 105-106°C .

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Appropriate precautionary measures should be taken, including:

  • Avoiding breathing dust/fume/gas/mist/vapors/spray (P261)

  • Washing hands thoroughly after handling (P264)

  • Using only outdoors or in a well-ventilated area (P271)

  • Wearing protective gloves/protective clothing/eye protection/face protection (P280)

Applications in Organic Synthesis

Suzuki Coupling Reactions

2-Bromo-N-(P-toluenesulfonyl)pyrrole serves as an excellent substrate for Suzuki coupling reactions with arylboronic acids . These cross-coupling reactions provide a valuable method for creating carbon-carbon bonds between the pyrrole ring and various aryl groups. The table below summarizes the yields of different Suzuki reactions reported by Knight et al.:

EntryAryl GroupYield (%)
14-Methylphenyl68
23-Chlorophenyl76
34-Chlorophenyl60
44-Methoxyphenyl80
51-Naphthyl52
6Phenyl75
73-Nitrophenyl24

As demonstrated, most reactions provide moderate to good yields of the corresponding N-tosyl-2-arylpyrrole derivatives, with the exception of 3-nitrophenylboronic acid, which gives a lower yield of 24% .

Versatility in Synthesis

The N-p-toluenesulfonyl group can be removed via base hydrolysis to provide the corresponding 2-arylpyrrole in excellent yield. This was demonstrated with N-tosyl-2-(4-methoxyphenyl)pyrrole, which was converted to 2-(4-methoxyphenyl)pyrrole through treatment with sodium hydroxide . This further expands the utility of 2-Bromo-N-(P-toluenesulfonyl)pyrrole as a versatile building block for the synthesis of various substituted pyrroles.

Research Findings and Developments

Crystallographic Studies

X-ray crystallography has confirmed the structure of 2-Bromo-N-(P-toluenesulfonyl)pyrrole . More recent studies have revealed that the compound crystallizes in a columnar structure consisting of interdigitated C—H⋯O doubly bonded chains . The columns pack in a herring-bone fashion and are linked through additional weak hydrogen bonding. Interestingly, this structure is very nearly isomorphous to one in which the bromo substituent on the pyrrole ring is replaced by a chloromethyl group .

NMR Spectroscopy Data

The 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-N-(P-toluenesulfonyl)pyrrole shows the following signals (300 MHz, CDCl3):

  • δ = 2.43 (s, 3H) [methyl group of tosyl]

  • 6.23-6.29 (m, 2H) [pyrrole ring protons]

  • 7.32 (d, J = 8.3 Hz, 2H) [aromatic protons of tosyl]

  • 7.46 (dd, J = 2.0, 3.5 Hz, 1H) [pyrrole ring proton]

  • 7.81 (d, J = 8.3 Hz, 2H) [aromatic protons of tosyl]

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